Atazanavir-d6
Overview
Description
Atazanavir-d6 is a deuterium-labeled derivative of Atazanavir, a highly selective inhibitor of the human immunodeficiency virus (HIV) protease. Atazanavir is widely used in the treatment of HIV/AIDS and is known for its ability to inhibit the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . The deuterium labeling in this compound is used primarily for research purposes, including pharmacokinetic studies and drug metabolism investigations .
Biochemical Analysis
Biochemical Properties
Atazanavir-d6 interacts with various enzymes and proteins in biochemical reactions. It is a substrate and inhibitor of CYP3A4, an enzyme involved in drug metabolism . It also acts as an inhibitor and inducer of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used to treat infection of human immunodeficiency virus (HIV) by inhibiting the HIV-1 protease, a key enzyme in the life cycle of the virus . This inhibition prevents the virus from maturing and proliferating within the host cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the HIV-1 protease. It binds to the active site of this enzyme, preventing it from cleaving the pro-form of viral proteins into the working machinery of the virus . This inhibits the maturation and proliferation of the virus.
Temporal Effects in Laboratory Settings
It is known that Atazanavir, the non-deuterated form, exhibits a controlled release pattern of drug release up to 24 hours .
Dosage Effects in Animal Models
It is known that the relative bioavailability of Atazanavir, the non-deuterated form, is significantly improved when administered via a transdermal delivery route compared to oral administration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized in humans, with the major biotransformation pathways consisting of monooxygenation and dioxygenation . Other minor biotransformation pathways for Atazanavir or its metabolites include glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a substrate and inhibitor of CYP3A4, an enzyme that plays a crucial role in drug metabolism and transport . It also interacts with P-glycoprotein (P-gp), a transporter protein that pumps foreign substances out of cells .
Subcellular Localization
It is known that Atazanavir, the non-deuterated form, is primarily localized in the cytoplasm where it interacts with its target, the HIV-1 protease .
Preparation Methods
The synthesis of Atazanavir-d6 involves the incorporation of deuterium atoms into the Atazanavir molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis of Atazanavir can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial production methods for this compound are similar to those used for Atazanavir, with additional steps to ensure the incorporation of deuterium atoms. These methods typically involve multi-step synthesis processes, including protection and deprotection steps, as well as purification techniques such as chromatography .
Chemical Reactions Analysis
Atazanavir-d6 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Atazanavir-d6 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling in this compound allows researchers to track the drug’s absorption, distribution, metabolism, and excretion in the body.
Drug Metabolism Investigations: this compound is used to study the metabolic pathways and enzyme interactions involved in the breakdown of Atazanavir.
HIV Research: As a protease inhibitor, this compound is used in studies investigating the mechanisms of HIV replication and the development of drug resistance.
COVID-19 Research: Recent studies have explored the potential of this compound as a repurposed drug for the treatment of COVID-19, given its inhibitory effects on viral proteases
Mechanism of Action
Atazanavir-d6 exerts its effects by selectively inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the processing of viral Gag and Gag-Pol polyproteins into mature, functional proteins required for viral replication. By binding to the active site of the HIV-1 protease, this compound prevents the formation of mature virions, thereby inhibiting the replication of the virus .
Comparison with Similar Compounds
Atazanavir-d6 is unique among protease inhibitors due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Ritonavir: Another protease inhibitor used in combination with other antiretrovirals for the treatment of HIV.
Darunavir: Known for its high potency and effectiveness against drug-resistant strains of HIV.
Lopinavir: Often used in combination with Ritonavir to enhance its pharmacokinetic profile.
This compound stands out due to its specific use in research applications, particularly in studies requiring precise tracking of drug metabolism and interactions.
Properties
IUPAC Name |
trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i7D3,8D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-ORLNJQPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678684 | |
Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092540-50-5 | |
Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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